molecular formula C56H71N13O12 B12328357 benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2

benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2

Katalognummer: B12328357
Molekulargewicht: 1118.2 g/mol
InChI-Schlüssel: LPDXXOOSMRDREH-FXRUNAACSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2 is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions

Benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds between cysteine residues.

    Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.

    Substitution: Various reagents, depending on the specific substitution desired, can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups.

Wissenschaftliche Forschungsanwendungen

Benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2 has several scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate relationships.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzylcarbonyl-Tyr-Phe-Gln-Asn-Pro-Arg-Tyr-NH2: Lacks the methyl group on the tyrosine residue.

    Benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-OH: Has a free carboxyl group at the C-terminus instead of an amide group.

Uniqueness

Benzylcarbonyl-Tyr(Me)-Phe-Gln-Asn-Pro-Arg-Tyr-NH2 is unique due to the presence of the methyl group on the tyrosine residue and the amide group at the C-terminus. These modifications can influence the compound’s stability, solubility, and biological activity, making it distinct from similar peptides.

Eigenschaften

Molekularformel

C56H71N13O12

Molekulargewicht

1118.2 g/mol

IUPAC-Name

(2S)-N-[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

InChI

InChI=1S/C56H71N13O12/c1-81-38-22-18-36(19-23-38)30-42(63-48(73)31-34-12-6-3-7-13-34)52(77)67-43(29-33-10-4-2-5-11-33)53(78)64-40(24-25-46(57)71)51(76)68-44(32-47(58)72)55(80)69-27-9-15-45(69)54(79)65-39(14-8-26-62-56(60)61)50(75)66-41(49(59)74)28-35-16-20-37(70)21-17-35/h2-7,10-13,16-23,39-45,70H,8-9,14-15,24-32H2,1H3,(H2,57,71)(H2,58,72)(H2,59,74)(H,63,73)(H,64,78)(H,65,79)(H,66,75)(H,67,77)(H,68,76)(H4,60,61,62)/t39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI-Schlüssel

LPDXXOOSMRDREH-FXRUNAACSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CC5=CC=CC=C5

Kanonische SMILES

COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.